2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline
Overview
Description
Preparation Methods
The synthesis of 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline typically involves the reaction of 2,5-dimethylaniline with 2-(3-methylphenoxy)butyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and functions.
Medicine: Research involving this compound may focus on its potential therapeutic effects or its role in drug development.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dimethyl-N-[2-(3-methylphenoxy)butyl]aniline can be compared with other similar compounds, such as:
2,5-Dimethylaniline: A simpler analog that lacks the butyl and phenoxy groups.
N-Phenyl-2,5-dimethylaniline: A compound with a phenyl group instead of the butyl and phenoxy groups.
2,5-Dimethyl-N-(2-phenoxyethyl)aniline: A structurally similar compound with an ethyl linker instead of a butyl linker.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-methylphenoxy)butyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-17(21-18-8-6-7-14(2)11-18)13-20-19-12-15(3)9-10-16(19)4/h6-12,17,20H,5,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJALQDCGCMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C(C=CC(=C1)C)C)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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